molecular formula C11H14O3 B2421478 Methyl 3-methoxy-2-phenylpropanoate CAS No. 68145-31-3

Methyl 3-methoxy-2-phenylpropanoate

Cat. No.: B2421478
CAS No.: 68145-31-3
M. Wt: 194.23
InChI Key: NCJJAGRWWBMRNF-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-methoxy-2-phenylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name

methyl 3-methoxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJJAGRWWBMRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methoxy-2-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 3-methoxy-2-phenylpropanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-methoxy-2-phenylpropanoic acid.

    Reduction: 3-methoxy-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Lacks the methoxy group, leading to different chemical and biological properties.

    Ethyl 3-methoxy-2-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Methoxy-2-phenylpropanoic acid: The acid form of the compound, which has different reactivity and applications.

Uniqueness

Methyl 3-methoxy-2-phenylpropanoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Biological Activity

Methyl 3-methoxy-2-phenylpropanoate (C11H14O3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features a methoxy group attached to a phenylpropanoate structure. The presence of the methoxy group significantly influences its chemical behavior and biological activity.

2. Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The methoxy and phenyl groups play crucial roles in these interactions, influencing pathways related to cell signaling and metabolic processes .

4.1 Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
  • Cytotoxicity Assay :
    • In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potency comparable to known anticancer agents.

4.2 Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

5. Applications in Research and Industry

This compound serves multiple purposes across various fields:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a valuable precursor for drug development.
  • Flavoring and Fragrance Industry : Due to its pleasant aroma, it is utilized in the production of flavoring agents and fragrances .

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its roles in antimicrobial and anti-inflammatory applications, alongside its cytotoxic potential against cancer cells, highlight its significance in both scientific research and industrial applications.

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